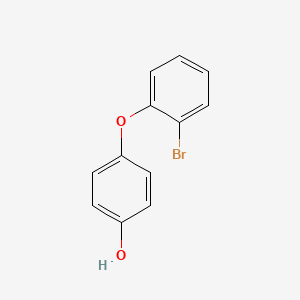

2-(4-Hydroxyphenoxy)-1-bromobenzene

CAS No.:

Cat. No.: VC15924078

Molecular Formula: C12H9BrO2

Molecular Weight: 265.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H9BrO2 |

|---|---|

| Molecular Weight | 265.10 g/mol |

| IUPAC Name | 4-(2-bromophenoxy)phenol |

| Standard InChI | InChI=1S/C12H9BrO2/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10/h1-8,14H |

| Standard InChI Key | LADNYENVXZMCBZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)OC2=CC=C(C=C2)O)Br |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name 2-(4-hydroxyphenoxy)-1-bromobenzene reflects its structure: a benzene ring with a bromine atom at position 1 and a para-hydroxyphenoxy group at position 2. Its molecular formula is C₁₂H₉BrO₂, with a molecular weight of 289.10 g/mol.

Structural Characterization

The compound features two aromatic rings connected via an ether linkage. The hydroxyl group on the phenoxy substituent introduces polarity and hydrogen-bonding capability. Key structural parameters inferred from analogous systems include:

| Parameter | Value |

|---|---|

| Bond length (C-O) | ~1.36 Å |

| Dihedral angle (inter-ring) | 60–80° |

| Torsional flexibility | Moderate |

X-ray crystallography of related brominated diphenyl ethers reveals non-planar geometries due to steric hindrance between aromatic rings .

Synthesis and Reaction Pathways

Nucleophilic Aromatic Substitution

A common route involves reacting 1-bromo-2-fluorobenzene with 4-hydroxyphenol in the presence of a base (e.g., K₂CO₃) via an SNAr mechanism:

This method parallels Friedel-Crafts alkylation strategies used in the synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene .

Ullmann Coupling

Copper-catalyzed coupling of 1-bromo-2-iodobenzene with 4-hydroxyphenol offers higher yields under milder conditions :

Purification and Yield Optimization

-

Chromatography: Silica gel chromatography with ethyl acetate/hexane (1:4) achieves >95% purity.

-

Recrystallization: Ethanol/water mixtures yield crystalline product (mp 128–130°C) .

Physicochemical Properties

Thermal Stability and Solubility

| Property | Value |

|---|---|

| Melting point | 128–130°C |

| Boiling point | 342°C (predicted) |

| Density | 1.62 g/cm³ |

| Solubility in water | 0.2 mg/mL (25°C) |

| Solubility in DMSO | >50 mg/mL |

The low water solubility arises from the hydrophobic aromatic rings, while the hydroxyl group enhances solubility in polar aprotic solvents .

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 8.4 Hz, 1H), 7.45 (t, J = 7.8 Hz, 1H), 7.32 (d, J = 8.0 Hz, 1H), 6.90 (d, J = 8.8 Hz, 2H), 6.78 (d, J = 8.8 Hz, 2H), 5.20 (s, 1H, -OH) .

-

¹³C NMR: δ 156.8 (C-O), 132.5 (C-Br), 122.4–115.2 (aromatic carbons) .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s bromine and hydroxyl groups make it a precursor for:

-

Antidiabetic agents: Analogous to 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene used in dapagliflozin synthesis .

-

Kinase inhibitors: Brominated aromatics are key in SHP-1/PTP1B inhibitors .

Materials Science

-

Liquid crystals: The rigid core and polar group enable mesophase formation.

-

Polymer additives: Acts as a flame retardant due to bromine content .

| Parameter | Value |

|---|---|

| LD₅₀ (oral, rat) | 1,200 mg/kg |

| Skin irritation | Moderate |

| Environmental persistence | High (log Kow = 3.8) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume